

Spectroscopic Data and Analysis of Methyl 4-nitrobenzenesulfonate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 4-nitrobenzenesulfonate

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This technical guide provides an in-depth analysis of the spectroscopic data for **Methyl 4-nitrobenzenesulfonate**, a key intermediate in organic synthesis and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a centralized resource for its structural characterization.

Core Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Methyl 4-nitrobenzenesulfonate**. This data is crucial for the unequivocal identification and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **Methyl 4-nitrobenzenesulfonate** exhibits characteristic signals corresponding to the aromatic and methyl protons. The data presented here was obtained in Deuterated Dimethyl Sulfoxide (DMSO-d₆).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|---|
| 8.232 | d | 2H | Ar-H (ortho to -SO ₃ CH ₃) |
| 7.877 | d | 2H | Ar-H (ortho to -NO ₂) |
| 3.994 | s | 3H | -O-CH ₃ |
| d = doublet, s = singlet | | | |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The data was acquired in Chloroform-d (CDCl₃) at 151 MHz.

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--|
| 150.5 (approx.) | C-NO ₂ |
| 145.0 (approx.) | C-SO ₃ |
| 129.5 (approx.) | Ar-CH (ortho to -SO ₃ CH ₃) |
| 124.5 (approx.) | Ar-CH (ortho to -NO ₂) |
| 58.0 (approx.) | -O-CH ₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|------------------------------------|
| ~3100 | Medium | Aromatic C-H stretch |
| ~1600 | Medium | Aromatic C=C stretch |
| ~1530 | Strong | Asymmetric NO ₂ stretch |
| ~1350 | Strong | Symmetric NO ₂ stretch |
| ~1370 | Strong | S=O stretch |
| ~1180 | Strong | S=O stretch |
| ~950 | Strong | S-O stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The molecular weight of **Methyl 4-nitrobenzenesulfonate** is 217.20 g/mol .[\[1\]](#)

GC-MS Data

Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity (%) | Possible Fragment |
|-----|------------------------|---|
| 217 | 72.9 | [M] ⁺ (Molecular Ion) |
| 186 | 24.1 | [M - OCH ₃] ⁺ |
| 122 | 46.7 | [C ₆ H ₄ NO ₂] ⁺ |
| 79 | 100.0 | [C ₆ H ₅ O] ⁺ |
| 76 | 35.6 | [C ₆ H ₄] ⁺ |
| 75 | 48.4 | [C ₆ H ₃ O] ⁺ |
| 50 | 41.0 | [C ₄ H ₂] ⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **Methyl 4-nitrobenzenesulfonate** is accurately weighed and dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
- The sample is gently agitated to ensure complete dissolution.

¹H NMR Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Pulse width: 30-45 degrees
 - Spectral width: -2 to 12 ppm
- Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak.

¹³C NMR Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher).
- Parameters:
 - Number of scans: 1024 or more, depending on sample concentration.

- Relaxation delay: 2-5 seconds
- Pulse width: 30-45 degrees
- Spectral width: 0 to 200 ppm
- Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the solvent peak.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- A small amount of **Methyl 4-nitrobenzenesulfonate** (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Scan range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 16-32
- Analysis: A background spectrum of the KBr pellet is first recorded and then subtracted from the sample spectrum.

GC-MS Analysis

Sample Preparation:

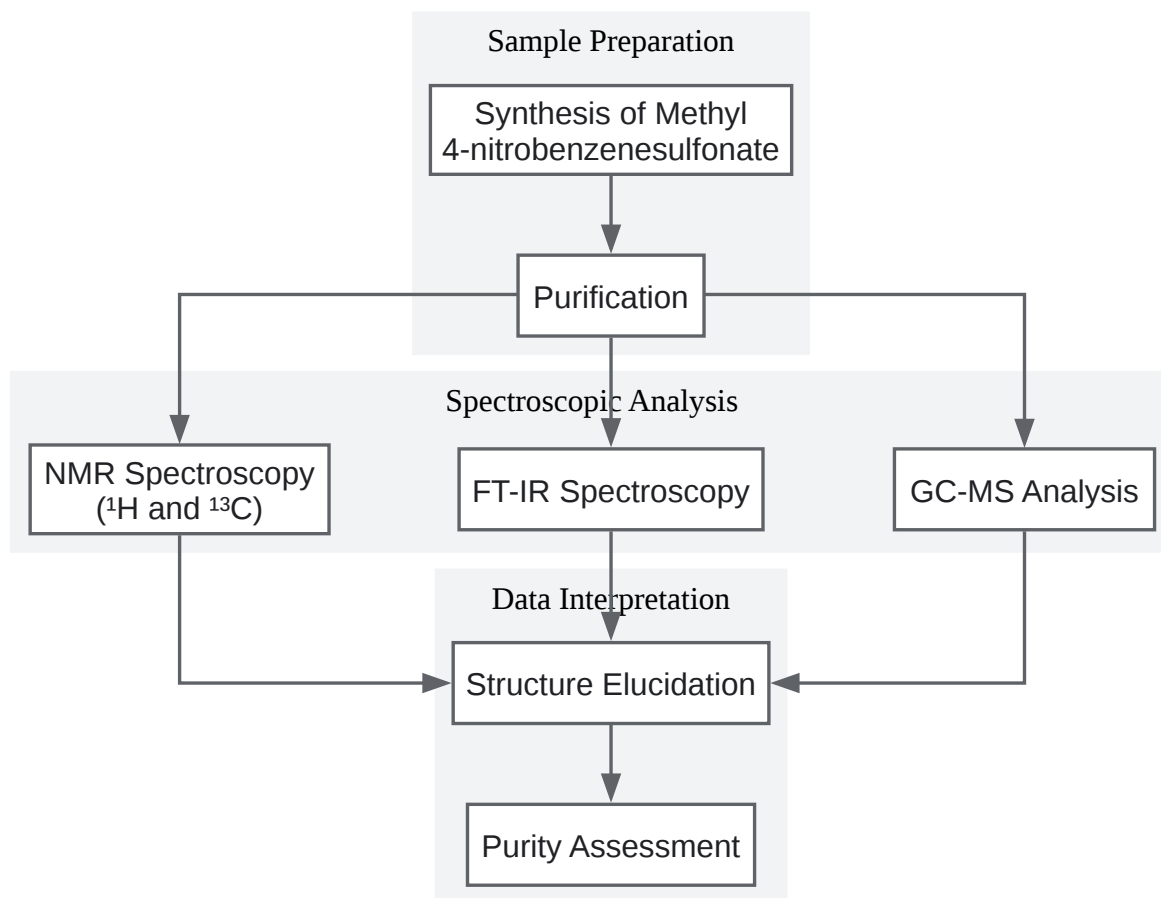
- A dilute solution of **Methyl 4-nitrobenzenesulfonate** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.

Instrumentation and Conditions:

- Gas Chromatograph:
 - Injector temperature: 250 °C
 - Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
 - Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
 - Carrier gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer:
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass range: 40-400 amu.
 - Ion source temperature: 230 °C.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **Methyl 4-nitrobenzenesulfonate**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **Methyl 4-nitrobenzenesulfonate**.

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References

- 1. Methyl-4-nitrobenzenesulfonate | C₇H₇NO₅S | CID 22582 - PubChem [pubchem.ncbi.nlm.nih.gov]
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